Physical and chemical properties of 5-(2-Phenylethynyl)furan-3-carboxylic acid
Physical and chemical properties of 5-(2-Phenylethynyl)furan-3-carboxylic acid
An In-depth Technical Guide to 5-(2-Phenylethynyl)furan-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Phenylethynyl)furan-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical parameters, spectroscopic profile, and chemical reactivity. The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide synthesizes theoretical knowledge with established experimental protocols to offer a robust resource for the evaluation and application of this specific furan derivative.
Molecular Structure and Identification
5-(2-Phenylethynyl)furan-3-carboxylic acid is a polyfunctional organic molecule incorporating a furan ring, a carboxylic acid group, and a phenylethynyl substituent. This unique combination of functional groups dictates its chemical behavior and potential applications. The furan ring is an electron-rich aromatic system that can engage in various interactions with biological targets.[1]
| Identifier | Value |
| IUPAC Name | 5-(2-Phenylethynyl)furan-3-carboxylic acid |
| Molecular Formula | C₁₃H₈O₃ |
| Molecular Weight | 212.20 g/mol |
| Monoisotopic Mass | 212.04735 Da[3] |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O[3] |
| InChIKey | AAZNXBGLAHTTGA-UHFFFAOYSA-N[3] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="O"]; H6 [label="H"]; C11 [label="C"]; O2 [label="O"]; O3 [label="O"]; H7 [label="H"]; H8 [label="H"];
// Phenyl Ring C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C1 [len=1.2]; C2 -- H1 [len=1.0]; C3 -- H2 [len=1.0]; C4 -- H3 [len=1.0]; C5 -- H4 [len=1.0]; C6 -- H5 [len=1.0];
// Ethynyl Linker C1 -- C7 [len=1.2]; C7 -- C8 [style=triple, len=1.0];
// Furan Ring C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C10 -- O1 [len=1.2]; O1 -- C11 [len=1.2]; C11 -- C9 [len=1.2]; C10 -- H6 [len=1.0];
// Carboxylic Acid C11 -- C12 [len=1.2]; C12 -- O2 [style=double, len=1.0]; C12 -- O3 [len=1.2]; O3 -- H7 [len=1.0]; C11 -- H8 [label="", len=0.01, style=invis]; // Dummy for positioning }
Caption: 2D Chemical Structure of the Topic Compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to reactivity.
| Property | Predicted/Typical Value | Significance |
| Melting Point | Solid at room temperature. | Indicates purity and lattice energy. Pure crystalline solids typically have a sharp melting point range.[4][5] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Ethanol). | Governs formulation possibilities and bioavailability. The "like dissolves like" principle is a key predictor.[6][7] |
| pKa | ~3-5 (estimated for -COOH) | The carboxylic acid group's acidity affects its ionization state at physiological pH, influencing solubility and receptor interactions.[8] |
| XlogP | 2.6 (predicted)[3] | A measure of lipophilicity, which is crucial for predicting membrane permeability and pharmacokinetic properties. |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physical properties requires robust and validated experimental protocols. The methodologies described below are standard in organic and medicinal chemistry.
Melting Point Determination
Causality: The melting point is a definitive physical property used to assess the purity of a crystalline solid.[5] Impurities disrupt the crystal lattice, typically causing the melting point to decrease and broaden.[4] The capillary method is a standard and reliable technique that ensures uniform heating.[9]
Protocol:
-
Sample Preparation: A small amount of the dry compound is finely ground into a powder.[9][10]
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10][11]
-
Heating and Observation:
-
Data Recording: The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[9]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: Solubility is determined by the equilibrium between the solid-state energy (crystal lattice) and the solvation energy in a given solvent.[7] The shake-flask method is the gold standard for determining equilibrium solubility, as it allows sufficient time for this equilibrium to be reached.[6]
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial.[6]
-
Equilibration: Agitate the vial at a constant temperature for an extended period (24-72 hours) to ensure the solution reaches saturation equilibrium.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.45 µm PTFE).[6]
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A standard calibration curve is used for accurate quantification.[6]
-
Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.[6]
pKa Determination via Potentiometric Titration
Causality: The pKa is the pH at which a functional group is 50% ionized. For a carboxylic acid, this is the point where the concentrations of the acidic form (R-COOH) and the conjugate base form (R-COO⁻) are equal.[12] Potentiometric titration is a precise method that monitors the change in pH as a strong base is added, allowing for the accurate identification of this half-equivalence point.[8][13]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water or a co-solvent system to a known concentration (e.g., 1-10 mM).[13]
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[13] Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation:
-
Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve.
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at this half-equivalence point.[14]
-
Caption: Workflow for pKa Determination via Titration.
Spectroscopic Profile and Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the furan ring protons, and a broad, downfield singlet for the carboxylic acid proton (typically >10 ppm), which would be exchangeable with D₂O. The chemical shifts and coupling patterns of the furan and phenyl protons would confirm their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom.[16] Key expected signals include the carbonyl carbon of the carboxylic acid (downfield, ~160-175 ppm), the two acetylenic carbons, and the distinct carbons of the furan and phenyl rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19]
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C≡C Stretch: A medium to weak absorption band around 2100-2260 cm⁻¹ for the alkyne triple bond.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the furan ring and carboxylic acid.
-
Aromatic C-H & C=C Stretches: Signals characteristic of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[20][21]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule (C₁₃H₈O₃).[20]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of COOH (45 Da) or CO₂ (44 Da) from the carboxylic acid group, providing structural confirmation.
General Spectroscopic Analysis Protocol
Causality: Proper sample preparation is critical to obtaining high-quality, reproducible spectroscopic data. The choice of solvent and concentration can significantly impact spectral resolution and signal-to-noise ratio.
Protocol:
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16][17] Ensure the sample is fully dissolved to avoid line broadening.
-
FTIR Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[22]
-
MS Sample Preparation (LC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[23] Further dilute this stock solution with an appropriate mobile phase to a final concentration in the µg/mL range before injection.[23]
-
Data Acquisition: Acquire data on the respective instruments using standard parameters, which may be optimized to improve signal quality.[18][24]
-
Data Analysis: Process and interpret the resulting spectra to confirm the structure, identify functional groups, and verify the molecular weight of the compound.
Chemical Reactivity and Potential Applications
The reactivity of 5-(2-Phenylethynyl)furan-3-carboxylic acid is dictated by its constituent functional groups.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (reaction with alcohols under acidic conditions) and amide bond formation (reaction with amines, often using coupling agents). These reactions are fundamental in modifying the compound for drug discovery applications.
-
Furan Ring: As an electron-rich heterocycle, the furan ring is susceptible to electrophilic substitution. However, its most significant reactivity in synthesis is often as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures.[25]
-
Phenylethynyl Group: The alkyne can participate in various reactions, including cycloadditions and transition-metal-catalyzed cross-coupling reactions, making it a valuable handle for further molecular elaboration.
Given its structural motifs, this compound is a promising building block. Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][26] The rigid phenylethynyl linker can orient the phenyl group into specific binding pockets of enzymes or receptors, making this scaffold attractive for structure-based drug design.
Conclusion
5-(2-Phenylethynyl)furan-3-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a furan core, a carboxylic acid, and a phenylethynyl group, offers multiple points for chemical modification. The physicochemical and spectroscopic properties outlined in this guide, along with the standardized protocols for their determination, provide a foundational framework for researchers aiming to explore the utility of this compound in drug discovery, materials science, and beyond.
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